molecular formula C27H32O8 B13448124 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylicAcid2,5-DiethylEster

3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylicAcid2,5-DiethylEster

Cat. No.: B13448124
M. Wt: 484.5 g/mol
InChI Key: GXCGYHWSYNQVHU-MGURXEENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a complex organic compound with a unique structure that includes a bromine atom, a dimethoxyethyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Bromination: Introduction of the bromine atom into the pyridine ring.

    Esterification: Formation of the diethyl ester groups.

    Dimethoxyethylation: Addition of the dimethoxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethoxyethyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid Methyl Ester
  • 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid Ethyl Ester

Uniqueness

The unique combination of the bromine atom, dimethoxyethyl group, and diethyl ester groups in 3-Bromo-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester distinguishes it from similar compounds

Properties

Molecular Formula

C27H32O8

Molecular Weight

484.5 g/mol

IUPAC Name

(3R,8R,12Z,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione

InChI

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5+,18-13-/t19-,20-,21?,25-,26-,27+/m1/s1

InChI Key

GXCGYHWSYNQVHU-MGURXEENSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(\CCOC(=O)/C=C/C=C/C(=O)O[C@H]4[C@]3([C@]5(CO5)C(C4)O2)C)/C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.